molecular formula C26H30ClN5O4 B13854335 Bosutinib Oxydechlorinated

Bosutinib Oxydechlorinated

Cat. No.: B13854335
M. Wt: 512.0 g/mol
InChI Key: OFBQZZFEXFRYQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bosutinib Oxydechlorinated, also referred to as metabolite M2, is a primary oxidative metabolite of the tyrosine kinase inhibitor Bosutinib . It is formed via CYP3A4-mediated metabolism of the parent drug and has been identified as a major circulating component in plasma, accounting for approximately 19% of parent drug exposure in preclinical and clinical studies . In vitro and in vivo data have confirmed that Bosutinib Oxydechlorinated is pharmacologically inactive, lacking significant inhibitory activity against the BCR-ABL and Src kinases targeted by Bosutinib . Consequently, this compound serves as a critical Reference Standard and an essential impurity for pharmaceutical research and development . Its primary applications include bioanalytical method development and validation for quantifying Bosutinib and its metabolites in biological matrices during pharmacokinetic studies . It is also indispensable for conducting stability studies, identifying and characterizing degradation products in drug substance and product formulations, and ensuring the quality control of Bosutinib by monitoring and controlling impurity levels during the manufacturing process in compliance with regulatory guidelines . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H30ClN5O4

Molecular Weight

512.0 g/mol

IUPAC Name

4-(2-chloro-4-hydroxy-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile

InChI

InChI=1S/C26H30ClN5O4/c1-31-6-8-32(9-7-31)5-4-10-36-25-13-20-18(11-24(25)35-3)26(17(15-28)16-29-20)30-21-14-23(34-2)22(33)12-19(21)27/h11-14,16,33H,4-10H2,1-3H3,(H,29,30)

InChI Key

OFBQZZFEXFRYQW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)O)OC)C#N)OC

Origin of Product

United States

Biosynthetic and Biotransformational Pathways of Bosutinib Oxydechlorinated

Enzymatic Formation Mechanisms: Elucidation of Cytochrome P450 (CYP3A4) Isoform Involvement

The formation of Bosutinib (B1684425) Oxydechlorinated is primarily catalyzed by the cytochrome P450 (CYP) 3A4 isoenzyme. tandfonline.comwikipedia.orgnih.gov In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have definitively identified CYP3A4 as the principal enzyme responsible for the metabolism of bosutinib. fda.goveuropa.eueuropa.eueuropa.eu The involvement of other CYP isoforms such as 1A2, 2A6, 2B6, 2C8, 2C9, 2D6, and 2E1 in the metabolism of bosutinib has been shown to be negligible. fda.goveuropa.eueuropa.eu

The critical role of CYP3A4 is further underscored by drug-drug interaction studies. Co-administration of bosutinib with potent CYP3A4 inhibitors, such as ketoconazole, leads to a significant increase in bosutinib plasma concentrations. fda.govwikidoc.org Conversely, co-administration with strong CYP3A4 inducers, like rifampin, results in a substantial decrease in bosutinib exposure. fda.gov

Detailed Characterization of the Oxidative Dechlorination Reaction Pathway

The formation of Bosutinib Oxydechlorinated (M2) involves a complex oxidative dechlorination reaction. drugbank.compharmgkb.orgsci-hub.se This biotransformation pathway results in the removal of a chlorine atom from the 2,4-dichloro-5-methoxyphenyl amino moiety of the parent bosutinib molecule and its replacement with a hydroxyl group. sci-hub.sedaicelpharmastandards.com This process ultimately leads to the formation of an aminophenol structural alert. sci-hub.se

Comparative Analysis with Other Major Bosutinib Metabolites: N-Desmethylated and N-Oxide Derivatives

In human plasma, besides the oxydechlorinated metabolite (M2), two other major metabolites have been identified: N-desmethylated bosutinib (M5) and bosutinib N-oxide (M6). drugbank.comnih.goveuropa.eu

N-Desmethylated Bosutinib (M5): This is the most abundant circulating metabolite, accounting for approximately 25% of the parent drug's exposure. drugbank.comnih.govnih.gov It is formed through the removal of a methyl group from the piperazine (B1678402) ring of bosutinib. ncats.io

Oxydechlorinated Bosutinib (M2): This metabolite represents about 19% of the parent drug's exposure in plasma. drugbank.comnih.govnih.gov

Bosutinib N-oxide (M6): This is considered a minor circulating metabolite. drugbank.comnih.goveuropa.eu

All three of these major metabolites, including Bosutinib Oxydechlorinated, are considered to be pharmacologically inactive, exhibiting ≤5% of the activity of the parent compound. wikidoc.orgeuropa.eu

MetaboliteCodeRelative Plasma Exposure (to parent drug)Key Formation Pathway
N-Desmethylated BosutinibM5~25% drugbank.comnih.govnih.govN-demethylation
Oxydechlorinated BosutinibM2~19% drugbank.comnih.govnih.govOxidative Dechlorination
Bosutinib N-oxideM6Minor drugbank.comnih.goveuropa.euN-oxidation

In Vitro Metabolic Stability and Metabolite Profiling Studies using Hepatic Microsomes and Recombinant Enzymes

In vitro studies using human liver microsomes (HLMs) and recombinant CYP enzymes have been instrumental in characterizing the metabolic fate of bosutinib. sigmaaldrich.comdntb.gov.uanih.gov These studies have confirmed that CYP3A4 is the primary enzyme responsible for the formation of the major metabolites, including oxydechlorinated bosutinib. fda.goveuropa.eu

Metabolic stability assays with HLMs have shown that bosutinib is rapidly metabolized. scispace.comnih.gov One study reported a short in vitro half-life (t1/2) of 20.21 minutes and a high intrinsic clearance (CLint) of 34.3 µL/min/mg, suggesting a high hepatic clearance rate. scispace.comnih.govnih.gov This rapid metabolism is consistent with the extensive formation of metabolites observed in vivo.

Metabolite profiling of samples from these in vitro systems, as well as from human plasma, urine, and feces, has consistently identified oxydechlorinated bosutinib (M2) and N-desmethyl bosutinib (M5) as the most abundant metabolic products. fda.gov

Advanced Analytical Methodologies for the Characterization and Quantification of Bosutinib Oxydechlorinated

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of drug substances and their metabolites in biological samples. innovareacademics.ininnovareacademics.in Its high sensitivity and specificity make it ideal for detecting and quantifying low-concentration analytes like Bosutinib (B1684425) Oxydechlorinated.

The development of a robust LC-MS/MS method involves several key steps. A common approach for sample preparation from biological matrices such as human plasma or human liver microsomes (HLMs) is protein precipitation, often using acetonitrile (B52724). mdpi.comnih.govmdpi.com This simple and rapid procedure effectively removes a majority of protein-based interference. For chromatographic separation, reversed-phase columns, particularly C18 chemistry, are frequently employed. mdpi.comscispace.comresearchgate.net

The mobile phase typically consists of an organic solvent like acetonitrile and an aqueous component containing a modifier such as formic acid to improve ionization efficiency and peak shape. mdpi.comnih.gov Detection is achieved using a triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. mdpi.comscispace.com Quantification is performed using multiple reaction monitoring (MRM), which provides exceptional specificity by tracking a unique precursor-to-product ion transition for the analyte. For instance, while bosutinib is monitored using transitions like m/z 530.3 → 141.1, a specific transition would be identified for Bosutinib Oxydechlorinated based on its unique molecular weight (512.00 g/mol ) and fragmentation pattern. schd-shimadzu.comresearchgate.net

Validation is performed according to regulatory guidelines (e.g., FDA, EMA) to ensure the method is reliable and reproducible. mdpi.com Key validation parameters include specificity, linearity, accuracy, precision (intra- and inter-day), recovery, and stability. mdpi.comscispace.com A validated LC-MS/MS method demonstrated good linearity for bosutinib in the range of 5–200 ng/mL with a coefficient of determination (r²) of 0.999. mdpi.com Intra- and inter-day accuracy and precision values were reported to be less than 4%. mdpi.comscispace.com

Table 1: Example LC-MS/MS Method Parameters for Bosutinib and its Metabolites
ParameterConditionReference
System Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS) mdpi.comscispace.com
Column C18, 1.8 µm, 2.1 x 50 mm mdpi.comscispace.com
Mobile Phase Isocratic: Acetonitrile:Water (30:70, v/v) with 0.1 M Formic Acid mdpi.com
Flow Rate 0.15 mL/min mdpi.com
Ionization Electrospray Ionization (ESI), Positive Mode scispace.com
Detection Multiple Reaction Monitoring (MRM) scispace.comresearchgate.net
Run Time 5 minutes mdpi.com

Application of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Techniques

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and accessible technique for pharmaceutical analysis. nih.gov Stability-indicating RP-HPLC methods have been successfully developed to separate bosutinib from its degradation products, which would include Bosutinib Oxydechlorinated. oup.com These methods typically utilize a C18 stationary phase and a mobile phase composed of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer. nih.govoup.com UV detection is commonly performed at a wavelength where the parent compound and its related substances exhibit significant absorbance, such as 250-268 nm. nih.govijpsjournal.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. biomedres.us By using columns packed with sub-2 µm particles, UPLC systems operate at higher pressures to deliver dramatically faster analysis times, superior resolution, and increased sensitivity. biomedres.usijsrtjournal.com This enhanced separation power is particularly advantageous for resolving complex mixtures of a parent drug and its multiple metabolites or impurities. ijsrtjournal.com A UPLC system can reduce analysis time by up to nine times compared to an HPLC system using 5 µm particle size columns, while also reducing solvent consumption. biomedres.us The principles of method development, such as column chemistry and mobile phase selection, are similar to HPLC, but the instrumentation is specifically designed to handle the high backpressures involved. innovareacademics.inbiomedres.usinnovareacademics.in

Table 2: Comparison of HPLC and UPLC Method Parameters for Bosutinib Analysis
ParameterHPLC MethodUPLC MethodReference
Column CAPCELL PAK C18 MG II, 250 nm x 4.6 mmAcquity BEH C18, 1.7 µm, 2.1 x 50 mm researchgate.netnih.gov
Mobile Phase 0.5% Na2PO4H2O (pH 3.5)-acetonitrile-methanol (55:25:20, v/v/v)Acetonitrile and 0.1% formic acid in water (gradient) researchgate.netnih.gov
Flow Rate 1.0 mL/min0.40 mL/min researchgate.netnih.gov
Detector UV at 250 nmMS/MS researchgate.netnih.gov
Run Time Longer (typical >10 min)3.0 minutes researchgate.netnih.gov

Strategies for Isolation and Structural Elucidation in Complex Biological Matrices

To definitively confirm the structure of a metabolite like Bosutinib Oxydechlorinated, it must often be isolated from the complex biological matrix in which it is found. scribd.com The first step in this process is sample clean-up and extraction. While protein precipitation is fast, solid-phase extraction (SPE) often provides a much cleaner sample extract. nih.gov SPE methods utilize cartridges containing a sorbent (e.g., polymeric reversed-phase) that retains the analyte of interest while allowing interfering matrix components to be washed away. nih.gov The analyte is then eluted with a small volume of an appropriate solvent. This technique is valuable when working with limited sample volumes, such as in neonatal pharmacokinetic studies. nih.gov

More advanced strategies include dispersive micro-solid phase extraction (D-μ-SPE), which uses small amounts of sorbent dispersed in the sample to maximize interaction and extraction efficiency. nih.gov These sophisticated extraction techniques are crucial for preparing a sample of sufficient purity and concentration for structural elucidation.

Once isolated, the definitive structure of the metabolite is typically determined using a combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. LC-MS/MS provides critical information through the accurate mass of the parent ion and the fragmentation patterns, which offer clues about the molecule's structure. scribd.com However, for unambiguous structural confirmation and determination of stereochemistry, NMR analysis is the gold standard.

Chromatographic and Spectrometric Differentiation from Related Impurities and Degradation Products

A key challenge in the analysis of Bosutinib Oxydechlorinated is ensuring it can be clearly distinguished from the parent drug, bosutinib, as well as other related impurities and degradation products. This differentiation is achieved through a combination of chromatographic separation and spectrometric specificity.

Chromatographic differentiation relies on optimizing the liquid chromatography method to achieve baseline resolution between all compounds of interest. oup.com This is accomplished by carefully selecting:

The stationary phase: Different column chemistries (e.g., C18, Phenyl-Hexyl) will have different selectivities.

The mobile phase: Adjusting the organic solvent, pH, and buffer type can significantly alter the retention and separation of closely related compounds.

The elution method: A well-designed gradient elution, where the mobile phase composition changes over time, is often necessary to resolve complex mixtures of compounds with varying polarities. nih.gov

Spectrometric differentiation is most powerfully achieved with mass spectrometry. nih.gov Each compound has a distinct molecular weight and, therefore, a unique mass-to-charge ratio (m/z) for its molecular ion. Bosutinib Oxydechlorinated (MW 512.0) is clearly differentiated from bosutinib (MW ~530) by its precursor ion mass. schd-shimadzu.comresearchgate.net Furthermore, the fragmentation pattern of a molecule upon collision-induced dissociation in the mass spectrometer is a unique fingerprint. By using MRM mode and monitoring a specific precursor ion to product ion transition for each analyte, MS/MS detectors can accurately quantify Bosutinib Oxydechlorinated even if it co-elutes chromatographically with another impurity. nih.govscispace.com

Stability Assessment and Degradation Pathways Yielding Bosutinib Oxydechlorinated

Forced Degradation Studies of Parent Bosutinib (B1684425) Under Varied Stress Conditions

Forced degradation studies are essential to evaluate the stability of a drug substance and identify potential degradation products. Bosutinib has been subjected to a range of stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, to assess its stability-indicating properties. oup.comresearchgate.net

Under hydrolytic conditions, bosutinib powder was exposed to acidic (1.0 N HCl at 80°C for 3 hours), alkaline (1.0 N NaOH at 80°C for 3 hours), and neutral (water at 80°C for 3 hours) environments. oup.com Oxidative degradation was induced by treating the powder with 1% (v/v) hydrogen peroxide at room temperature for 15 minutes. oup.com Photostability was assessed by exposing the powder to direct sunlight for 8 hours, and thermal degradation was studied by heating the powder in a hot air oven at 60°C for 3 hours. oup.com

These studies revealed that bosutinib is susceptible to degradation under these stress conditions, leading to the formation of various degradation products. oup.com The separation and quantification of these products are typically achieved using stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) methods. oup.comresearchgate.net

Table 1: Forced Degradation Conditions for Bosutinib

Stress Condition Reagent/Method Temperature Duration
Acid Hydrolysis 1.0 N HCl 80°C 3 hours
Alkaline Hydrolysis 1.0 N NaOH 80°C 3 hours
Neutral Hydrolysis Water 80°C 3 hours
Oxidation 1% (v/v) H₂O₂ 27 ± 2°C 15 minutes
Photolysis Direct Sunlight Ambient 8 hours

Identification of Specific Degradation Pathways Leading to Oxidative Dechlorination

One of the key degradation pathways for bosutinib involves oxidative dechlorination, resulting in the formation of the metabolite known as Bosutinib Oxydechlorinated (M2). sci-hub.sefda.gov This metabolite has been identified as a significant human metabolite of bosutinib. fda.gov In humans, the systemic exposure to oxydechlorinated bosutinib was found to be 19% of the parent drug. fda.goveuropa.eueuropa.eu

The formation of this degradant is a result of the metabolic processes that the parent drug undergoes in the body, as well as potential degradation under certain environmental conditions. sci-hub.sefass.se The other major metabolite identified is N-desmethyl bosutinib (M5). fda.goveuropa.eu

Mechanistic Insights into Chemical and Enzymatic Degradation Processes

The metabolism of bosutinib, including the oxidative dechlorination process, is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver, with CYP3A4 being the major isozyme involved. europa.eunih.govcancercareontario.ca In vitro studies using human liver microsomes have confirmed the role of CYP3A4 in the metabolism of bosutinib. europa.eu

The process of oxidative dechlorination is a known metabolic pathway for certain compounds containing chlorine atoms on an aromatic ring. sci-hub.se This enzymatic reaction involves the replacement of a chlorine atom with a hydroxyl group, leading to the formation of an aminophenol structural alert in the case of bosutinib. sci-hub.seresearchgate.net While the detailed step-by-step chemical mechanism of this specific transformation for bosutinib is not extensively detailed in the provided results, it is understood to be a CYP3A4-dependent reaction. nih.gov

Influence of Environmental Factors on Metabolite and Degradant Formation

Environmental factors can influence the stability and degradation of bosutinib. Studies on the environmental fate of bosutinib indicate that it can be persistent in the environment, particularly in sediment. fass.se

Biodegradation studies suggest that bosutinib undergoes minimal degradation during wastewater treatment. fass.se However, once released into the aquatic environment, it is expected to dissipate from the water to the sediment, where it may undergo primary degradation. fass.se The presence of degradation products has been observed in sediment extracts. fass.se The stability of bosutinib and its propensity to form degradants can also be influenced by factors such as pH and the presence of organic matter in the environment. fass.se

Table 2: Mentioned Compounds

Compound Name
Bosutinib
Bosutinib Oxydechlorinated
N-desmethyl bosutinib
Imatinib (B729)
Dasatinib
Nilotinib
Pirfenidone
Pazopanib
Encorafenib
Lestaurtinib
Nintedanib
Erlotinib
Ponatinib
Lapatinib
Nebivolol
Rosuvastatin
Bisoprolol fumarate
Vildagliptin
Remogliflozin etabonate
Methoxychlor
Tofacitinib
Ketoconazole
Aprepitant
Carbamazepine
Phenytoin
Rifampicin
Tacrolimus
Sunitinib
Atorvastatin calcium
Darunavir
Indinavir sulfate
Warfarin sodium
Cabazitaxel
Dapagliflozin
Trametinib

Preclinical Mechanistic Investigations of Bosutinib Oxydechlorinated

Assessment of In Vitro Biological Activity and Potential Inactivity Profiles

Table 1: Comparative In Vitro Profile of Major Bosutinib (B1684425) Metabolites This table is interactive. Click on the headers to sort the data.

Compound Metabolite Designation Mean Systemic Exposure (% of Parent Drug) Biological Activity (% of Parent Drug) Status
Bosutinib Parent Drug 100% 100% Active
Bosutinib Oxydechlorinated M2 19% drugbank.comfda.govnih.govpharmgkb.org ≤ 5% europa.eu Inactive
N-desmethylated bosutinib M5 25% drugbank.comfda.govnih.govpharmgkb.org ≤ 5% europa.eu Inactive

Exploration of Reactive Intermediate Formation: The Aminophenol Structural Alert

The concept of a "structural alert" or "toxicophore" in medicinal chemistry refers to specific chemical moieties within a drug molecule that are known to be associated with potential toxicity, often through metabolic activation into reactive intermediates. sci-hub.senih.gov These reactive species can covalently bind to cellular macromolecules, a process which is implicated in some idiosyncratic adverse drug reactions. annualreviews.org

The metabolic pathway for Bosutinib includes a critical step of oxidative dechlorination, which transforms the parent compound into the M2 metabolite. fda.gov This transformation is significant because it leads to the formation of an aminophenol structural alert. sci-hub.seresearchgate.net Aniline (B41778) and phenol (B47542) groups are well-known structural alerts that can undergo bioactivation. sci-hub.seannualreviews.org The creation of the aminophenol moiety in the M2 metabolite raises the possibility of further oxidation to form highly reactive electrophilic intermediates, such as quinone-imines. mdpi.comnih.gov The presence of this structural alert necessitates further investigation into the potential for bioactivation, even though the M2 metabolite itself is considered pharmacologically inactive. sci-hub.seresearchgate.net

Investigation of Metabolic Trapping and Covalent Adduct Formation in Microsomal Systems

To assess the risk associated with structural alerts, in vitro systems like human liver microsomes (HLMs) are employed to study the formation of reactive metabolites. annualreviews.org A key technique used in these investigations is "metabolic trapping," where a reactive intermediate, which is often too unstable to be detected directly, is captured by a nucleophilic trapping agent. nih.govwikipedia.orgnih.gov This process forms a stable conjugate, or adduct, that can be identified and characterized using mass spectrometry. nih.gov

Common trapping agents include glutathione (B108866) (GSH), which mimics cellular detoxification pathways, and potassium cyanide (KCN), which can trap certain types of reactive species. sci-hub.seannualreviews.orgnih.gov The formation of GSH or cyanide adducts in microsomal incubations provides direct evidence of bioactivation. sci-hub.seannualreviews.org While specific studies detailing the metabolic trapping and covalent adduct formation of Bosutinib Oxydechlorinated in microsomal systems are not extensively published, the identification of the aminophenol structural alert strongly suggests its potential for bioactivation into a reactive species. sci-hub.seresearchgate.net This hypothesis is supported by studies of other kinase inhibitors where reactive intermediates are captured as GSH or cyanide adducts in microsomal incubations. mdpi.comnih.gov The detection of such adducts would confirm the formation of electrophilic species capable of forming covalent bonds with cellular proteins. annualreviews.orgnih.gov

Comparative Biochemical Pathway Analysis with Other Tyrosine Kinase Inhibitors Undergoing Dechlorination

The metabolic pathway of dechlorination is not unique to Bosutinib among tyrosine kinase inhibitors (TKIs). Several other compounds in this class also undergo similar biotransformations. For instance, preclinical studies of certain pyrazolo[3,4-d]pyrimidine derivatives, investigated as dual tyrosine kinase inhibitors, identified dechlorination as a principal metabolic route. mdpi.com Similarly, the metabolic profiling of Dubermatinib, an AXL inhibitor, in human liver microsomes revealed that its metabolic pathways include dechlorination prior to hydroxylation and conjugation with glutathione (GSH). mdpi.com

This comparison highlights a recurring metabolic theme for chlorinated TKI scaffolds. The initial dechlorination step appears to be a prerequisite for subsequent metabolic reactions that can lead to either detoxification or, in some cases, bioactivation. In the case of Dubermatinib, dechlorination is part of a pathway that ultimately forms a GSH conjugate, indicating the generation of a reactive intermediate. mdpi.com This comparative analysis underscores the importance of evaluating the entire metabolic cascade following dechlorination to fully understand the disposition and potential liabilities of this class of compounds.

Table 2: Examples of Tyrosine Kinase Inhibitors with Dechlorination Metabolic Pathways This table is interactive. Click on the headers to sort the data.

Tyrosine Kinase Inhibitor Class/Target Metabolic Pathway Noted Subsequent Reactions Reference
Bosutinib Src/Abl inhibitor Oxidative Dechlorination Formation of Aminophenol structural alert sci-hub.seresearchgate.net
Dubermatinib AXL inhibitor Dechlorination Hydroxylation, GSH Conjugation mdpi.com

| Pyrazolo[3,4-d]pyrimidines | Dual Src/Abl inhibitors | Dechlorination | Oxidation, Amine loss | mdpi.com |

Emerging Paradigms and Future Research Trajectories in Bosutinib Oxydechlorinated Metabolite Science

Application of Advanced High-Resolution Mass Spectrometry and Metabolomics for Comprehensive Metabolite Discovery

The definitive identification and characterization of drug metabolites are paramount in preclinical research. For bosutinib (B1684425) and its derivatives, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the principal analytical technique. fda.govnih.govnih.gov The development of rapid and sensitive LC-MS/MS methods, often employing a triple-quadrupole tandem mass spectrometer (TQD-MS), has enabled precise quantification of bosutinib and its metabolites in complex biological matrices like human liver microsomes (HLMs). nih.govnih.govscispace.com

Advanced methodologies in this field leverage high-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, which provide highly accurate mass measurements. This capability is crucial for elucidating the elemental composition of unknown metabolites, distinguishing between molecules with very similar masses, and confirming structural hypotheses. For the oxydechlorinated metabolite of bosutinib, HRMS would confirm the replacement of a chlorine atom with a hydroxyl group by providing a precise mass difference.

The typical workflow involves:

Sample Preparation and Separation: Extraction of metabolites from biological samples (e.g., plasma, urine, or HLM incubations) followed by chromatographic separation, typically using a C18 column. nih.govnih.gov

Detection and Fragmentation: The separated compounds are ionized, commonly using an electrospray ionization (ESI) source, and analyzed. nih.govnih.gov In tandem MS (MS/MS), specific ions, like that of the putative metabolite, are isolated and fragmented to produce a characteristic pattern that serves as a structural fingerprint. nih.govresearchgate.net

Data Analysis: Metabolomics software compares the MS and MS/MS data of the parent drug with its metabolites to identify biotransformations.

A particularly innovative approach combines LC with an accurate radioisotope counting (ARC) dynamic-flow detector before the mass spectrometer. nih.gov When using a radiolabeled parent compound, this method offers superior sensitivity for detecting all drug-related material, ensuring that even minor metabolites are not overlooked during analysis. nih.gov This comprehensive profiling is essential for building a complete picture of a drug's metabolic fate.

Analytical Technique Application in Bosutinib Metabolite Discovery Key Advantages
LC-MS/MS (TQD) Primary tool for quantification and characterization of known metabolites like oxydechlorinated bosutinib (M2). fda.govnih.govHigh sensitivity, specificity (especially in MRM mode), and reliability for quantitative analysis. nih.govresearchgate.net
High-Resolution MS (HRMS) Elucidation of unknown metabolite structures by providing accurate mass measurements.Enables determination of elemental composition, reducing ambiguity in metabolite identification.
LC-ARC-MS Comprehensive profiling of radiolabeled drug metabolites. nih.govEnhanced sensitivity for radioisotope measurement, ensuring detection of all drug-related components. nih.gov

In Silico Modeling and Predictive Analytics for Oxidative Dechlorination Pathways

In silico, or computational, modeling has become an indispensable tool in modern drug discovery, offering a time- and cost-effective means to predict a drug's metabolic fate before extensive laboratory work. nih.govnih.gov These predictive analytics are particularly valuable for anticipating complex reactions like the oxidative dechlorination that bosutinib undergoes.

The prediction of metabolic pathways is largely driven by two types of in silico systems:

Expert Rule-Based Systems: Software platforms like SyGMa (Systematic Generation of potential Metabolites) use a curated knowledge base of known biotransformation reactions. nih.gov When presented with a novel structure like bosutinib, the software applies these rules (e.g., CYP450-mediated oxidation, dechlorination, N-desmethylation) to generate a list of probable metabolites. nih.gov

Machine Learning and QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models operate on the principle that structurally similar molecules will have similar metabolic properties. nih.govfrontiersin.org These models are trained on large datasets of known drugs and their metabolites to recognize structural motifs prone to specific enzymatic reactions.

For bosutinib, these models would identify the dichlorinated aniline (B41778) moiety as a likely site for CYP3A4-mediated metabolism. The oxidative dechlorination pathway is significant because it can lead to the formation of an aminophenol structure. Aminophenols are a class of compounds that can be associated with toxicity, making their prediction a critical aspect of safety assessment. nih.govpsu.edueuropa.eu In silico toxicology prediction tools can flag such structural alerts, prompting further investigation even if the final metabolite is found to be stable. frontiersin.org The integration of these predictive models allows researchers to prioritize resources, focusing on the most likely and most potentially significant metabolic pathways.

Development of Novel In Vitro Systems for Enhanced Metabolite Characterization

The characterization of metabolites relies on robust in vitro systems that can accurately replicate human hepatic metabolism. While human liver microsomes (HLMs) are widely used and effective for studying Phase I reactions catalyzed by CYP enzymes, they have limitations, such as a lack of the full complement of metabolic enzymes. dls.commdpi.com This has spurred the development of more advanced and physiologically relevant models.

Primary human hepatocytes are considered the gold standard for in vitro metabolism studies because they contain the full array of Phase I and Phase II enzymes and cofactors, providing a more complete metabolic profile. dls.com However, their availability and variability can be challenging.

To bridge the gap between the simplicity of microsomes and the biological relevance of hepatocytes, several novel systems have emerged:

Permeabilized Hepatocytes: This model (e.g., MetMax® Hepatocytes) uses cryopreserved hepatocytes that have been treated to make their cell membranes permeable. dls.com This approach combines the comprehensive enzyme system of intact cells with the ease of use of a subcellular fraction, as cofactors can be supplied externally without the barrier of the cell membrane. dls.com

3D Cell Culture Models: Liver organoids and spheroids are three-dimensional cultures of hepatocytes that better mimic the cell-cell interactions and microenvironment of the liver in vivo. dls.com These models often maintain metabolic activity for longer periods than traditional 2D cultures.

Liver-on-a-Chip Technology: These microfluidic devices represent the cutting edge of in vitro modeling. dls.com They culture liver cells in a flow-based system that simulates blood flow, allowing for dynamic studies of drug metabolism and toxicity over extended periods.

Dynamic Metabolic Systems: An innovative approach uses peristaltic pumps to circulate a drug solution through a chamber containing encapsulated liver microsomes or hepatocytes. nih.gov This dynamic system better models the continuous transport and metabolism processes of the liver, potentially leading to more accurate predictions of in vivo pharmacokinetics compared to static incubation methods. nih.gov

In Vitro Model Description Advantage for Metabolite Characterization
Human Liver Microsomes (HLMs) Subcellular fractions containing CYP enzymes. dls.comHigh-throughput screening of Phase I metabolism; standard for CYP inhibition/induction studies. mdpi.com
Primary Human Hepatocytes Intact, viable liver cells. dls.com"Gold standard"; contains full complement of Phase I and II enzymes for a complete metabolic profile. dls.com
Permeabilized Hepatocytes Hepatocytes with permeable membranes. dls.comCombines the full enzyme profile of hepatocytes with the ease of use of microsomes. dls.com
3D Liver Organoids/Spheroids Three-dimensional cell cultures. dls.comMore physiologically relevant microenvironment; longer-term metabolic activity. dls.com
Liver-on-a-Chip Microfluidic devices with cultured liver cells. dls.comDynamic flow mimics blood circulation; allows for extended studies of metabolism and toxicity. dls.com

Elucidation of Broader Mechanistic Significance in Preclinical Drug Development

Although the oxydechlorinated metabolite (M2) of bosutinib is considered pharmacologically inactive, its study holds significant mechanistic importance in preclinical drug development for several reasons. drugbank.compharmgkb.orgeuropa.eu

Second, the process of oxidative dechlorination itself warrants scrutiny. The transformation of a chlorinated aromatic compound to a hydroxylated one (an aminophenol in this case) can sometimes involve chemically reactive intermediates. While the final M2 metabolite was found to be non-genotoxic in preclinical safety testing, the potential for transient reactive species to be formed during its creation is a fundamental safety consideration in drug design. fda.govacs.org The study of such pathways helps ensure that no unforeseen toxicities arise from the metabolic process itself.

Finally, the characterization of M2 is a regulatory necessity. Global health authorities, including the FDA, require the identification and safety evaluation of any drug metabolite that constitutes more than 10% of the total drug-related exposure in humans. researchgate.net The thorough investigation of oxydechlorinated bosutinib, from its discovery by mass spectrometry to its safety assessment, exemplifies a critical and mandatory step in the journey of a drug from the laboratory to the clinic, ensuring that all major components are understood and proven safe. nih.govresearchgate.netcurrentseparations.com

Q & A

Q. How can researchers differentiate Bosutinib Oxydechlorinated’s direct pharmacological effects from parent drug carryover in in vitro models?

  • Methodological Answer : Use washout experiments post-Bosutinib treatment and quantify residual parent drug via LC-MS. Compare metabolite-only treatment arms. Validate using CRISPR-edited CYP3A4-knockout cell lines to eliminate confounding metabolism .

Key Research Gaps and Recommendations

  • Metabolite Activity : Despite being labeled "inactive," evaluate Bosutinib Oxydechlorinated’s off-target effects in non-cancer models (e.g., neurodegenerative diseases) .
  • Enzyme Interactions : Investigate UDP-glucuronosyltransferase (UGT) contributions to its clearance using recombinant enzyme assays .
  • Clinical Correlation : Validate preclinical findings in phase I trials with CYP3A4 phenotyping .

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